ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
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Description
Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound, along with its derivatives, is synthesized through various chemical reactions, highlighting the versatility of 1,2,4-triazole derivatives in chemical synthesis. For instance, Fandaklı et al. (2012) discussed the reduction and Mannich reaction of 1,2,4-triazol-3-one derivatives, showing their antimicrobial activity (Fandaklı et al., 2012). Similarly, Karczmarzyk et al. (2012) provided an in-depth look at the crystal structure of a closely related compound, demonstrating its structural stability and interactions (Karczmarzyk et al., 2012).
Bioactivity Evaluation
Several studies focus on the bioactivity of 1,2,4-triazole derivatives, including antimicrobial and anticancer properties. Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer research (Bekircan et al., 2008). This underscores the importance of such compounds in developing new therapeutic agents.
Molecular Docking and Activity Studies
Research into the molecular docking and activity studies of triazole derivatives, such as those by Karayel (2021), investigates the mechanism behind their anti-cancer properties. These studies provide insight into the interaction between these compounds and biological targets, such as EGFR inhibitors, which are crucial for understanding their potential therapeutic applications (Karayel, 2021).
Properties
IUPAC Name |
ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-6-5-7-12(8-11)20-3/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJNCTDQYVBUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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